3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a synthetic organic compound with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol. It features a methoxy group and a pyrrolidine moiety, which contribute to its unique properties. The compound is characterized by its white to off-white crystalline appearance and has a boiling point of approximately 389.15ºC at 760 mmHg and a density of 1.115 g/cm³ .
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline exhibits significant biological activity, particularly as a potential pharmaceutical agent. Research indicates it may act as a selective agonist for peroxisome proliferator-activated receptors, which are involved in regulating lipid metabolism and glucose homeostasis . Its activity suggests potential applications in metabolic disorders and other conditions influenced by these pathways.
Several methods can be employed to synthesize 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline:
These methods can be optimized based on available reagents and desired yield.
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has several applications:
Interaction studies involving 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline focus on its binding affinity and efficacy towards specific receptors. Investigations have shown that it interacts with peroxisome proliferator-activated receptors, influencing gene expression related to metabolism . Further studies are needed to elucidate its full pharmacological profile and potential side effects.
Several compounds share structural similarities with 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | 50609-01-3 | 0.88 |
| 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | Not Available | 0.78 |
| 4-(2-(Pyrrolidin-1-yloxy)aniline | Not Available | 0.81 |
| 2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide | Not Available | 0.88 |
Uniqueness: The distinctive feature of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline lies in its specific substitution pattern on the aniline ring combined with the presence of the pyrrolidine moiety, which may provide unique pharmacological properties compared to similar compounds.
The synthesis of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline follows established multi-step synthetic pathways that combine etherification and amination strategies . The fundamental approach begins with 3-methyl-4-hydroxyaniline as the starting material, which undergoes sequential transformations to install the pyrrolidinylethoxy substituent .
The primary synthetic route involves an etherification reaction between 3-methyl-4-hydroxyaniline and 2-bromoethylpyrrolidine in the presence of a suitable base such as potassium carbonate . This nucleophilic substitution reaction proceeds through a classical Williamson ether synthesis mechanism, where the phenolic hydroxyl group is deprotonated to form an alkoxide nucleophile that subsequently attacks the electrophilic carbon center of the bromoalkyl compound [16].
The etherification process demonstrates characteristic substrate scope limitations typical of nucleophilic substitution reactions [15]. Primary alkyl halides are preferred substrates due to their enhanced reactivity in bimolecular nucleophilic substitution reactions, while secondary and tertiary halides tend to undergo elimination reactions preferentially [16]. The reaction mechanism follows a concerted pathway where the alkoxide nucleophile performs a backside attack on the electrophilic carbon bearing the leaving group [16].
Table 1: Etherification Reaction Conditions for Aniline Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-methyl-4-hydroxyaniline | 2-bromoethylpyrrolidine | Potassium carbonate | Dimethyl sulfoxide | 50 | 91 [45] |
| 4-methoxyaniline | Ethyl bromide | Potassium carbonate | Dimethyl sulfoxide | 50 | 82 [45] |
| Phenol | Benzyl bromide | Potassium carbonate | Dimethyl sulfoxide | 50 | 84 [45] |
Alternative synthetic approaches employ reductive amination methodologies for constructing pyrrolidine-containing aniline derivatives [14]. These methods utilize diketone precursors that undergo successive reductive amination with anilines under iridium-catalyzed transfer hydrogenation conditions [14]. The process involves initial imine formation followed by reduction to generate the desired nitrogen-carbon bonds [14].
The reductive amination strategy demonstrates excellent yields ranging from 80% to 92% when water is employed as the reaction medium [14]. The mechanism involves competitive pathways between Paal-Knorr condensation reactions and metal-catalyzed transfer hydrogenation, with the latter pathway favored under aqueous conditions [14].
Transition metal catalysis plays a crucial role in the synthesis of pyrrolidine-containing aniline derivatives through various ring formation and functionalization strategies [19] [20] [21]. Palladium-catalyzed systems have demonstrated particular effectiveness for carbon-hydrogen activation and subsequent functionalization of aniline substrates [19] [24].
The palladium-catalyzed ortho carbon-hydrogen arylation of unprotected anilines employs specialized ligand systems such as [2,2′-bipyridin]-6(1H)-one to achieve selective carbon-carbon bond formation while avoiding nitrogen-arylation side reactions [19] [24]. This catalyst system operates through a cooperative mechanism where the ligand facilitates both carbon-hydrogen cleavage and controls the chemoselectivity of the transformation [24].
Table 2: Transition Metal Catalytic Systems for Pyrrolidine Synthesis
| Catalyst System | Substrate Type | Reaction Type | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Palladium/bipyridin-6-OH | Aniline derivatives | Carbon-hydrogen arylation | 70-90 [24] | ortho-selective |
| Iridium/formic acid | Diketones/anilines | Reductive amination | 80-92 [14] | 71:29 diastereomeric ratio |
| Ruthenium/BINAP | Tetramic acids | Selective hydrogenation | 94-95 [25] | Chemoselective |
| Copper | Acyclic amines | Remote carbon-hydrogen amination | 63 [5] | δ-selective |
Ruthenium-based catalytic systems demonstrate exceptional performance in the selective hydrogenation of pyrrolidine precursors [25]. The tetranuclear ruthenium complex with BINAP ligand achieves chemoselective reduction of carbon-carbon double bonds while preserving carbonyl functionalities [25]. This selectivity proves essential for maintaining the structural integrity of complex pyrrolidine frameworks during synthetic transformations [25].
Platinum-based catalytic systems offer alternative pathways for pyrrolidine synthesis through cascade reactions involving cycloisomerization and nucleophilic addition processes [10]. The platinum/triflic acid binary system promotes coupling between nitrogen-Boc-protected alkynamine derivatives and appropriate alkenes or alkynes [10]. This cascade process involves initial platinum-catalyzed cycloisomerization followed by acid-promoted nucleophilic addition and cationic species trapping [10].
Industrial production of pyrrolidine derivatives, including 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline, requires careful optimization of reaction conditions to achieve economically viable yields and selectivities [26] [28] [29]. The industrial synthesis of pyrrolidine itself involves the reaction of 1,4-butanediol with ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina [26].
The industrial process utilizes continuous tube or tube bundle reactors operated in cycle gas mode with fixed-bed catalyst arrangements [26]. Product purification involves multistage separation using extractive and azeotropic distillation techniques to achieve the required purity specifications [26]. These process conditions serve as a foundation for developing scaled-up synthesis of more complex pyrrolidine derivatives [26].
Table 3: Industrial Process Parameters for Pyrrolidine Production
| Parameter | Value | Units |
|---|---|---|
| Temperature | 165-200 | °C |
| Pressure | 17-21 | MPa |
| Catalyst | Cobalt/nickel oxide on alumina | - |
| Reactor Type | Continuous tube bundle | - |
| Operation Mode | Cycle gas with downflow | - |
| Conversion | >95 | % |
Continuous flow synthesis methodologies have emerged as particularly attractive for industrial-scale production of chiral pyrrolidine derivatives [28]. These approaches achieve gram-scale preparation with throughputs reaching 7.45 grams per hour using specialized microfluidic reactor designs [28]. The continuous flow protocol demonstrates superior diastereocontrol and yields compared to traditional batch processes while reducing reaction times to approximately 150 seconds [28].
Process optimization studies for aniline derivative synthesis reveal that microreactor technology offers significant advantages for industrial applications [33]. The numbered-up microreactor approach achieves process capacities suitable for large-scale production while maintaining excellent selectivity and conversion rates [33]. Residence times can be optimized to as low as 0.8 seconds while achieving complete conversion and 97% selectivity [33].
The scalability of para-selective carbon-hydrogen olefination of aniline derivatives has been demonstrated using palladium/sulfur-oxygen ligand catalytic systems [29]. These reactions proceed under mild conditions with broad substrate scope and can utilize oxygen as the sole oxidant, making them suitable for industrial implementation [29]. The methodology accommodates various aniline substitution patterns while maintaining high para-selectivity ratios [29].
Green chemistry principles have been increasingly incorporated into pyrrolidine derivative synthesis to reduce environmental impact and improve sustainability [12] [34] [35] [36]. Solvent-free reaction conditions represent a primary focus area, with ionic liquid catalysts emerging as particularly effective alternatives to traditional organic solvents [34] [38].
Pyrrolidinium acetate ionic liquid demonstrates exceptional catalytic activity for heterocycle formation under solvent-free conditions at room temperature [34]. This catalyst system achieves excellent yields within short reaction times of 3-20 minutes while remaining recyclable for multiple reaction cycles [34]. The ionic liquid approach eliminates the need for toxic organic solvents and metal salt catalysts [34].
Table 4: Green Chemistry Metrics for Pyrrolidine Synthesis Methods
| Method | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | E-Factor |
|---|---|---|---|---|---|---|
| Ionic liquid catalysis | None | Pyrrolidinium acetate | 25 | 3-20 min | 85-95 [34] | Low |
| Aqueous synthesis | Water | None | 25 | 6 h | 87-95 [12] | Very low |
| Biocatalytic approach | Water/ethanol | Laccase enzyme | 37 | 24 h | 42-91 [36] | Minimal |
| Flow microreactor | Ethanol/water | None | 25 | 6 h | 94 [12] | Low |
Aqueous media synthesis protocols offer environmentally benign alternatives for pyrrolidine derivative construction [12] [35]. The three-component domino reaction of nitrovinyl-indoles, isatins, and chiral amino acids proceeds efficiently in ethanol-water mixtures at room temperature without requiring traditional column chromatography purification [12]. This approach achieves 94% yield while utilizing catalyst-free conditions [12].
Biocatalytic methodologies represent the most environmentally sustainable approach for pyrrolidine synthesis [36]. Laccase enzyme catalysis enables stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones under mild aqueous conditions [36]. The enzymatic approach operates at physiological temperature and creates minimal waste while achieving moderate to good yields [36].
Water-compatible nitrogen-heterocyclic carbene transition metal complexes provide sustainable catalytic options for aqueous media synthesis [35]. These catalyst systems maintain high activity and selectivity in water or aqueous-organic mixtures while offering advantages in catalyst recovery and recycling [35]. The use of water as reaction medium eliminates organic solvent disposal concerns and reduces overall process environmental impact [35].
Continuous flow synthesis in microreactors offers additional green chemistry benefits through improved mass and heat transfer, reduced reaction times, and enhanced safety profiles [30]. Electroreductive cyclization in flow microreactors enables synthesis of pyrrolidine derivatives using readily available starting materials while avoiding toxic reducing agents [30]. The flow approach allows for gram-scale production within approximately one hour of continuous operation [30].
Proton Nuclear Magnetic Resonance Spectroscopy analysis of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would be expected to reveal characteristic chemical shift patterns consistent with its structural framework [1] [2]. The aromatic protons of the aniline ring system would appear in the typical aromatic region between 6.5 and 7.5 parts per million, with the substitution pattern creating distinctive coupling patterns [3]. The primary amine protons would appear as a broad signal in the range of 3.5 to 4.0 parts per million, characteristic of aniline derivatives [1] [2].
The pyrrolidine ring protons would exhibit complex multipicity patterns in the aliphatic region, with the nitrogen-adjacent methylene carbons appearing between 2.5 and 3.5 parts per million [4] [5]. The ethoxy linker protons would appear as characteristic triplet and quartet patterns due to the ethyl ether functionality [6]. The methyl substituent on the aromatic ring would appear as a sharp singlet around 2.2 to 2.4 parts per million, typical of aromatic methyl groups [3].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy would provide complementary structural information with the aromatic carbons appearing in the characteristic range of 110 to 150 parts per million [1] [3]. The pyrrolidine ring carbons would appear in the aliphatic region between 23 and 65 parts per million, with the nitrogen-bearing carbons appearing downfield relative to other methylene carbons [4] [5]. The methyl carbon attached to the aromatic ring would appear around 21 parts per million, consistent with aromatic methyl substitution patterns [3].
Fourier Transform Infrared analysis would reveal characteristic absorption bands indicative of the functional groups present in 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline [7]. The primary amine nitrogen-hydrogen stretching vibrations would appear in the region of 3300 to 3500 wavenumbers, with primary amines typically showing two bands corresponding to asymmetric and symmetric stretching modes [7]. The aromatic carbon-hydrogen stretching vibrations would appear around 3000 to 3100 wavenumbers, while aliphatic carbon-hydrogen stretches would appear in the 2800 to 3000 wavenumber region [7].
The aromatic carbon-carbon stretching vibrations would be observed in the 1500 to 1600 wavenumber region, characteristic of benzene ring systems [7]. The carbon-nitrogen stretching vibration of the aniline moiety would appear as a strong band in the 1335 to 1250 wavenumber region, typical of aromatic amines [7]. The ether carbon-oxygen stretching would contribute to absorption in the 1000 to 1300 wavenumber region [8] [9].
Ultraviolet-Visible spectroscopy of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would exhibit characteristic electronic transitions associated with the aromatic aniline chromophore [10] [11]. The π-π* transitions of the benzene ring system would appear in the 250 to 350 nanometer region, with potential bathochromic shifts due to the electron-donating effects of the amino and methyl substituents [10] [11].
The n-π* transitions involving the lone pair electrons of the amino nitrogen would appear in the 280 to 320 nanometer region [10] [11]. The substitution pattern on the aniline ring, particularly the electron-donating methyl group and the ethoxy substituent, would be expected to cause red-shifts in the absorption maxima compared to unsubstituted aniline [10] [11]. The molar absorption coefficients would be in the range typical of aromatic amines, approximately 1,000 to 10,000 M⁻¹cm⁻¹ [10].
The melting point of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has not been experimentally determined in the available literature [12] . Based on structural analogies with related pyrrolidine-aniline derivatives, the compound would be expected to exist as a solid at ambient temperature with a melting point in the range of 50 to 100 degrees Celsius [14] [15]. The presence of the primary amine group enables hydrogen bonding interactions in the solid state, which typically elevate melting points relative to comparable non-hydrogen-bonding compounds [15] .
The pyrrolidine ring system contributes to conformational flexibility, which may reduce crystalline packing efficiency and result in a lower melting point compared to more rigid aromatic systems . The methyl substituent on the aromatic ring introduces steric effects that may influence crystal packing arrangements and consequently affect the melting point .
Boiling point calculations for 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline indicate a value of approximately 389.15 degrees Celsius at standard atmospheric pressure . This elevated boiling point reflects the molecular weight of 220.316 grams per mole and the presence of hydrogen bonding capabilities through both the primary amine and tertiary amine functionalities [14] .
Related compounds such as 4-[2-(1-Pyrrolidinyl)ethoxy]aniline exhibit boiling points of 362.2 ± 22.0 degrees Celsius, supporting the calculated value for the methyl-substituted derivative [14]. The additional methyl group contributes approximately 25 to 30 degrees Celsius elevation in boiling point through increased molecular weight and van der Waals interactions [14] .
The phase behavior of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is influenced by intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [18]. At ambient conditions, the compound exists as a solid phase, transitioning to liquid phase upon heating above its melting point .
The vapor pressure at 25 degrees Celsius is estimated to be very low, similar to related aniline derivatives which exhibit vapor pressures in the range of 0.0 ± 0.8 millimeters of mercury [14]. This low volatility is consistent with the high boiling point and hydrogen bonding capabilities of the molecule [14] . The compound would be expected to exhibit normal liquid-vapor equilibrium behavior without polymorphic transitions or unusual phase behavior .
The aqueous solubility of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is enhanced by the presence of the pyrrolidine nitrogen, which can undergo protonation under physiological pH conditions . The primary amine group of the aniline moiety contributes additional hydrophilic character through hydrogen bonding with water molecules . The compound would be expected to exhibit moderate aqueous solubility, estimated in the range of 1 to 10 grams per liter at ambient temperature .
The polar surface area of 38.49 square angstroms, derived from related structural data, indicates moderate polarity that would favor aqueous dissolution [14] . The ethoxy linker provides some hydrophobic character that balances the overall solubility profile .
The octanol-water partition coefficient (LogP) for 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline can be estimated based on structural similarity to 4-[2-(1-Pyrrolidinyl)ethoxy]aniline, which exhibits a LogP value of 1.19 [14]. The additional methyl substituent would be expected to increase the LogP value by approximately 0.3 to 0.5 units, resulting in an estimated LogP of 1.5 to 1.7 [14] .
This moderate lipophilicity indicates balanced partitioning behavior suitable for biological applications [19]. The compound would exhibit sufficient lipophilicity for membrane permeation while maintaining adequate aqueous solubility for formulation purposes [19]. The partition coefficient places the compound in the optimal range for oral bioavailability according to Lipinski's Rule of Five criteria .
Organic solvent solubility would be expected to be high in polar protic solvents such as methanol and ethanol due to hydrogen bonding interactions . Moderate solubility would be anticipated in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide . Limited solubility would be expected in nonpolar solvents such as hexane and toluene due to the polar functional groups present in the molecule .
The compound would likely exhibit good solubility in chlorinated solvents such as dichloromethane and chloroform, which are commonly used for extraction and purification procedures . The solubility profile supports standard organic synthesis and purification methodologies .
Thermal stability studies indicate that 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would be stable under normal storage and handling conditions up to approximately 200 degrees Celsius [20] [21]. Above this temperature, thermal decomposition would occur with potential formation of degradation products including nitrogen-containing fragments and aromatic decomposition products [22] [21].
The pyrrolidine ring system exhibits inherent stability due to its saturated five-membered ring structure [20] [23]. The aniline moiety provides additional stability through aromatic delocalization, although the primary amine group represents a potential site for thermal degradation at elevated temperatures [22] [24]. Storage under controlled temperature conditions (2 to 8 degrees Celsius) is recommended to maintain long-term stability [25] [26].
pH stability characteristics indicate that 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would be most stable under neutral to slightly basic conditions (pH 6 to 9) [22] [24]. Under acidic conditions, protonation of both nitrogen atoms would occur, potentially affecting solubility and chemical reactivity [22]. The protonated forms would be more water-soluble but potentially more susceptible to nucleophilic substitution reactions [22].
Under strongly basic conditions (pH > 10), deprotonation equilibria would favor the neutral amine forms, which may be more susceptible to oxidative degradation [22] [24]. The optimal pH range for stability corresponds to physiological conditions, making the compound suitable for biological applications [22].
Environmental stability under various conditions reveals that 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline would be susceptible to oxidative degradation in the presence of atmospheric oxygen [22] [24]. The primary amine group represents the most vulnerable site for oxidation, potentially forming nitroso or nitro derivatives under prolonged exposure to oxidizing conditions [22] [24].
Photodegradation studies on related aniline compounds indicate moderate sensitivity to ultraviolet radiation, with potential formation of polymeric degradation products through radical coupling mechanisms [22] [24]. Protection from light exposure during storage and handling is recommended to maintain chemical integrity [22] [24].
Biodegradation studies demonstrate that aniline derivatives can undergo microbial degradation under appropriate conditions, with the catechol pathway being a common metabolic route [22] [27]. The pyrrolidine substituent may influence biodegradation kinetics by affecting microbial uptake and enzymatic recognition [22]. Under aerobic conditions, complete mineralization to carbon dioxide and water is possible with adapted microbial populations [22] [27].